molecular formula C8H14ClN3O B2457235 3-(Piperazin-1-yl)oxetane-3-carbonitrile hydrochloride CAS No. 2247849-91-6

3-(Piperazin-1-yl)oxetane-3-carbonitrile hydrochloride

Cat. No. B2457235
CAS RN: 2247849-91-6
M. Wt: 203.67
InChI Key: HTCUDSCUOUWDNO-UHFFFAOYSA-N
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Description

“3-(Piperazin-1-yl)oxetane-3-carbonitrile hydrochloride” is a chemical compound with the molecular formula C8H14ClN3O and a molecular weight of 203.67 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures . The exact synthesis process for “3-(Piperazin-1-yl)oxetane-3-carbonitrile hydrochloride” is not specified in the available resources.


Molecular Structure Analysis

The molecular structure of “3-(Piperazin-1-yl)oxetane-3-carbonitrile hydrochloride” consists of a piperazine ring attached to an oxetane ring via a nitrogen atom. The oxetane ring is further substituted with a carbonitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of “3-(Piperazin-1-yl)oxetane-3-carbonitrile hydrochloride” are not specified in the available resources .

properties

IUPAC Name

3-piperazin-1-yloxetane-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c9-5-8(6-12-7-8)11-3-1-10-2-4-11;/h10H,1-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCUDSCUOUWDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2(COC2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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